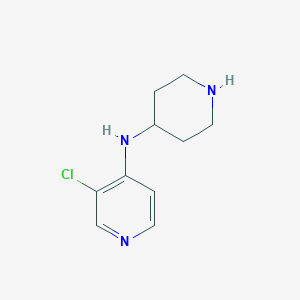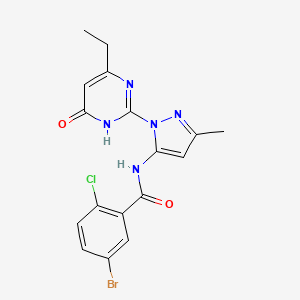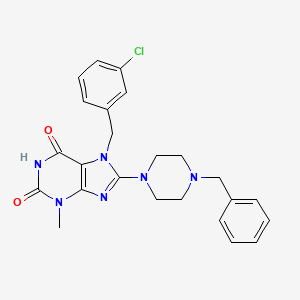![molecular formula C13H11N5O3 B2925020 N-[(4-Aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 1797275-48-9](/img/structure/B2925020.png)
N-[(4-Aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to an oxazole ring via a methylene bridge. The pyrimidine ring carries an amino group, while the oxazole ring carries a furan ring and a carboxamide group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C13H11N5O3) and molecular weight (285.263). More detailed properties like melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Antiviral Applications
This compound has shown promise in antiviral research. Derivatives of indole, which share a similar molecular structure, have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the aminopyrimidinyl group could potentially enhance the compound’s affinity for viral enzymes, making it a candidate for further studies in antiviral drug development.
Anti-inflammatory Properties
Compounds with an indole nucleus, like our compound of interest, have been found to possess anti-inflammatory properties . This suggests that N-[(4-Aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide could be explored for its efficacy in reducing inflammation, which is a common pathway in many diseases.
Anticancer Research
Indole derivatives are known to have anticancer activities, and this compound could be investigated for its potential use in cancer treatment . Its ability to interact with various biological receptors may make it useful in targeting specific pathways involved in cancer cell proliferation.
Antimicrobial Activity
The structural similarity to indole derivatives, which are known to have antimicrobial effects, suggests that this compound could be useful in the development of new antimicrobial agents . Its unique structure might offer a novel mechanism of action against resistant strains of bacteria or fungi.
Environmental Science Applications
While specific environmental applications for this compound are not directly reported, its structural analogs have been used in environmental science research. For instance, indole derivatives have been studied for their role in plant hormone regulation and could be relevant in agricultural research .
Industrial Research
In industrial research, the compound’s potential applications could include the synthesis of new materials or chemicals. Its molecular structure could provide a basis for developing new compounds with specific properties required in industrial processes.
Propiedades
IUPAC Name |
N-[(4-aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c14-11-3-4-15-12(17-11)7-16-13(19)8-6-10(21-18-8)9-2-1-5-20-9/h1-6H,7H2,(H,16,19)(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXSCPRRLXBNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCC3=NC=CC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

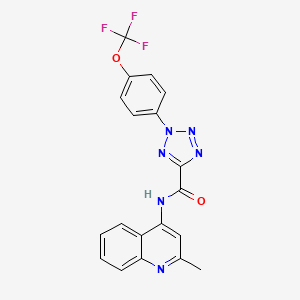
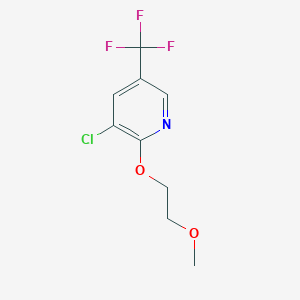
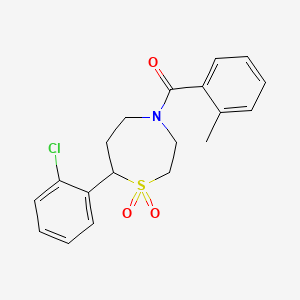
![N-{2-[5-(4-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2924943.png)

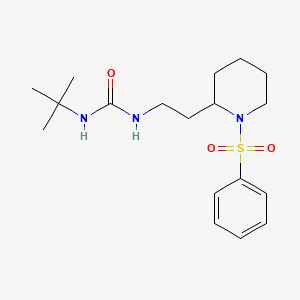
![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2924947.png)
![3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2924950.png)
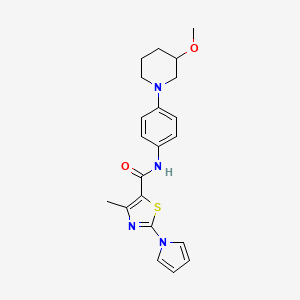
![2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide](/img/structure/B2924953.png)

